3-(Difluoromethyl)imidazole-4-carboxylic acid
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Overview
Description
3-(Difluoromethyl)imidazole-4-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of several fungicides . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors .
Synthesis Analysis
The synthesis of this compound involves unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound has been reported in several papers .Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2O2 . The structure of this compound is characterized by a five-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The bonds constructed during the formation of the imidazole are a key part of these reactions .Scientific Research Applications
Synthesis and Chemical Properties
POCl3 Mediated Syntheses of Benzofused Thiazole Derivatives The study focused on synthesizing benzofused thiazole derivatives as potential alternative antioxidant and anti-inflammatory agents. The synthesis involved a cyclocondensation reaction of appropriate carboxylic acid with 2-aminothiophenol in POCl3. The resulting compounds demonstrated significant anti-inflammatory and antioxidant activities, with notable activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported the binding and activity profiles of these compounds (Raut et al., 2020).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles This review detailed the synthesis of 4-phosphorylated imidazole derivatives and their chemical and biological properties. The synthesis primarily utilized metallic derivatives of imidazole and phosphorus halides or a cross-coupling of halogenimidazoles and dialkyl phosphites with a palladium catalyst. These compounds demonstrated a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, making them interesting for pharmaceutical applications (Abdurakhmanova et al., 2018).
Biological Applications and Potentials
Imidazole Derivatives and Antitumor Activity The review provided an extensive overview of imidazole derivatives, highlighting their potential in antitumor drug development. It focused on various structures like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, underscoring their significance in synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Microbial Degradation of Polyfluoroalkyl Chemicals The study reviewed the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways and half-lives of precursors. It emphasized the necessity to bridge knowledge gaps through laboratory investigations, providing insights into quantitative relationships between precursors and degradation products (Liu & Avendaño, 2013).
Understanding Biocatalyst Inhibition by Carboxylic Acids This review focused on the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. It discussed the potential of these acids as precursors for industrial chemicals and their inhibitory effects at concentrations below desired yield and titer, providing valuable insights for metabolic engineering strategies (Jarboe et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)imidazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, specifically in complex II . This enzyme plays a crucial role in energy production within cells.
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . The compound’s interaction with SDH prevents the enzyme from performing its normal function in the mitochondrial respiratory chain, leading to disruption of energy production within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway for energy production in cells. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to disruption of energy production within cells . This can result in cell death, providing the basis for the compound’s use as a fungicide . The compound has been shown to have antifungal activity against a range of phytopathogenic fungi .
Biochemical Analysis
Biochemical Properties
The compound 3-(Difluoromethyl)imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This interaction with SDHI is crucial for its fungicidal mechanism of action .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of succinate dehydrogenase (SDHI), an enzyme that plays a critical role in cellular respiration . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes of the cell, leading to the death of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with succinate dehydrogenase (SDHI). The compound binds to the enzyme, inhibiting its activity and disrupting the normal metabolic processes of the cell . This leads to the death of the cell, making the compound effective as a fungicide .
Metabolic Pathways
This compound is involved in the inhibition of the succinate dehydrogenase (SDHI) pathway . This enzyme is a key component of the citric acid cycle, a crucial metabolic pathway in cells . By inhibiting SDHI, the compound disrupts this pathway, leading to the death of the cell .
Properties
IUPAC Name |
3-(difluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVIAVHWFCVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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